molecular formula C16H22Cl2N2 B2981347 N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine CAS No. 1119451-32-9

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine

Cat. No.: B2981347
CAS No.: 1119451-32-9
M. Wt: 313.27
InChI Key: CSKXBVCNMPGZKU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine is a secondary amine featuring a 2-chlorobenzyl group and a 3-(2,5-dimethylpyrrol-1-yl)propyl substituent. The compound’s structure combines a halogenated aromatic system (2-chlorobenzyl) with a substituted pyrrole ring linked via a propyl chain.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2/c1-13-8-9-14(2)19(13)11-5-10-18-12-15-6-3-4-7-16(15)17/h3-4,6-9,18H,5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHNUFBXHBLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCNCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173047
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-32-9
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine is a compound that has garnered attention due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a chlorobenzyl moiety and a pyrrole derivative. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H21ClN2
  • Molecular Weight : 276.81 g/mol
  • CAS Number : 1119451-32-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Compounds containing pyrrole rings are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Receptor Interaction : The compound may interact with serotonin receptors (5HT receptors), which are implicated in various physiological processes including mood regulation and pain perception.
  • Antiproliferative Effects : Studies have indicated that pyrrole derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that this compound could possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntibacterialDemonstrated significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.
AnticancerExhibited antiproliferative effects in human cancer cell lines; specific mechanisms under investigation.
AntiinflammatoryShowed potential to inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.

Pharmacological Implications

The pharmacological implications of this compound suggest its potential as a lead compound for drug development in treating various diseases:

  • Cancer Therapy : Given its antiproliferative properties, there is a possibility for development as an anticancer agent.
  • Infection Control : Its antibacterial activity indicates potential applications in treating bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Systems

The target compound’s 2-chlorobenzyl group distinguishes it from analogs with alternative halogenation patterns or alkyl substituents. For example:

  • N-(2-chloro-6-fluorobenzyl)-N-(3-pyridinylmethyl)amine () features dual halogenation (Cl, F) on the benzyl ring and a pyridinylmethyl group.
  • 1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine () substitutes chlorine with an isopropyl group, reducing electronegativity but increasing steric bulk, which may alter receptor-binding kinetics .
Table 1: Substituent Comparison in Benzylamine Derivatives
Compound Benzyl Substituent Key Functional Groups Electronic Effects
Target Compound 2-chloro Dimethylpyrrole, propylamine Moderate electron withdrawal
N-(2-chloro-6-fluorobenzyl)-[...]amine 2-Cl, 6-F Pyridinylmethyl Strong electron withdrawal
1-(2-isopropylbenzyl)-[...]amine 2-isopropyl Pyrazole, pyrimidine Electron donation (alkyl)

Amine Chain Modifications

The propyl-linked dimethylpyrrole in the target compound contrasts with other amines:

  • Diethyl[3-(pyridin-4-ylamino)propyl]amine () replaces the pyrrole with a pyridine, increasing basicity and hydrogen-bonding capacity due to pyridine’s lone pair availability .
  • NP2 (), a naphthalimide derivative, exhibits extended π-conjugation (six additional π-electrons), enhancing DNA intercalation via π-π stacking—a property less likely in the target compound due to the sterically hindered dimethylpyrrole .
Table 2: Amine Chain Properties
Compound Amine Chain Structure Aromatic System Key Interactions
Target Compound 3-(2,5-dimethylpyrrol-1-yl)propyl Pyrrole Moderate π-π, steric hindrance
Diethyl[3-(pyridin-4-ylamino)propyl]amine Pyridinylpropyl Pyridine Hydrogen bonding, π-π
NP2 Naphthalimide Naphthalene Strong π-π stacking

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The 2-chlorobenzyl group increases logP compared to non-halogenated analogs. However, the dimethylpyrrole’s lower polarity may further enhance membrane permeability relative to pyridine-containing compounds .
  • Metabolic Stability : Halogenation typically reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than alkyl-substituted analogs like 1-(2-isopropylbenzyl)-[...]amine .

Research Findings and Inferred Bioactivity

  • Kinase Inhibition : Pyridine/pyrazole-containing analogs () are often kinase inhibitors. The target’s dimethylpyrrole may reduce ATP-binding pocket affinity compared to these heterocycles but improve selectivity via steric effects .
  • DNA Interaction: Unlike NP2’s strong DNA intercalation (), the target’s dimethylpyrrole likely limits π-π stacking, redirecting its mechanism toward non-intercalative pathways .

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